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Compound of Interest

Compound Name: 8-Bromo-1,7-naphthyridin-6-amine

Cat. No.: B1278728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1,7-naphthyridin-6-
amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific

literature on this exact molecule, this guide synthesizes information from commercial suppliers

and extrapolates potential synthetic routes and biological activities based on published

research on analogous naphthyridine derivatives.

Core Compound Properties
8-Bromo-1,7-naphthyridin-6-amine is a substituted naphthyridine, a class of compounds

known for its diverse pharmacological potential. The introduction of a bromine atom and an

amino group to the 1,7-naphthyridine scaffold can significantly influence its physicochemical

properties and biological activity.
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Property Value Source

CAS Number 5912-35-6 [1][2][3][4][5]

Molecular Formula C₈H₆BrN₃ [1][2][3]

Molecular Weight 224.06 g/mol [1][2][3]

Purity ≥97% (typical) [1][3]

SMILES
BrC1=C2N=CC=CC2=CC(N)=

N1
[1][3]

Storage 4°C, protect from light [1][3]

Proposed Synthetic Pathway
While specific literature detailing the synthesis of 8-Bromo-1,7-naphthyridin-6-amine is

scarce, a plausible route can be devised based on established naphthyridine chemistry. A

common strategy for constructing the 1,7-naphthyridine core involves the Friedländer

annulation, which is the condensation of a 2-aminopyridine derivative with a β-dicarbonyl

compound or a related synthon. Subsequent functionalization, including bromination and

amination, would yield the target compound.

A potential retrosynthetic analysis suggests two primary approaches:

Late-stage bromination: Synthesis of a 6-amino-1,7-naphthyridine intermediate followed by

electrophilic bromination.

Early-stage bromination: Incorporation of the bromine atom onto a pyridine precursor prior to

the cyclization reaction to form the naphthyridine ring.

The following diagram illustrates a proposed synthetic workflow based on the late-stage

bromination strategy, which often offers better control of regioselectivity.
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2-Amino-nicotinaldehyde

6-Hydroxy-1,7-naphthyridine-5-carboxylate
Piperidine, EtOH, Reflux
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6-Hydroxy-1,7-naphthyridineaq. NaOH, then H+ 6-Chloro-1,7-naphthyridinePOCl3, Heat 1,7-Naphthyridin-6-amineNH3, Cu(I) catalyst or Buchwald-Hartwig amination 8-Bromo-1,7-naphthyridin-6-amineN-Bromosuccinimide (NBS), Acetonitrile
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Proposed synthesis of 8-Bromo-1,7-naphthyridin-6-amine.

General Experimental Protocol for Proposed Synthesis:
The following is a generalized experimental protocol based on common procedures for the

synthesis of substituted naphthyridines. Optimization of reaction conditions would be necessary

for each step.

Step 1: Friedländer Annulation A mixture of 2-aminonicotinaldehyde and an equimolar amount

of diethyl malonate in ethanol is treated with a catalytic amount of a base such as piperidine.

The reaction mixture is heated at reflux for several hours until the starting materials are

consumed (monitored by TLC). Upon cooling, the product, ethyl 6-hydroxy-1,7-naphthyridine-5-

carboxylate, is expected to precipitate and can be collected by filtration.

Step 2: Hydrolysis and Decarboxylation The crude ester from the previous step is suspended in

an aqueous solution of sodium hydroxide and heated to reflux to facilitate hydrolysis. After the

reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to

precipitate the carboxylic acid, which may undergo spontaneous decarboxylation upon heating

to yield 6-hydroxy-1,7-naphthyridine.

Step 3: Chlorination The 6-hydroxy-1,7-naphthyridine is treated with a chlorinating agent such

as phosphorus oxychloride (POCl₃), often with gentle heating. After the reaction, the excess

POCl₃ is carefully quenched, and the product, 6-chloro-1,7-naphthyridine, is isolated by

extraction.
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Step 4: Amination The 6-chloro-1,7-naphthyridine can be converted to 1,7-naphthyridin-6-

amine through nucleophilic aromatic substitution. This can be achieved by heating with

ammonia in the presence of a copper(I) catalyst or through modern cross-coupling methods

like the Buchwald-Hartwig amination using a suitable ammonia surrogate and a palladium

catalyst.

Step 5: Bromination The final step involves the regioselective bromination of 1,7-naphthyridin-

6-amine. This can be accomplished using an electrophilic brominating agent like N-

bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction progress

should be carefully monitored to avoid over-bromination. The final product, 8-Bromo-1,7-
naphthyridin-6-amine, would then be purified using techniques such as column

chromatography or recrystallization.

Potential Biological Activities
While no specific biological studies on 8-Bromo-1,7-naphthyridin-6-amine have been

identified, the broader class of naphthyridine derivatives exhibits a wide range of

pharmacological activities. The presence of the bromo and amino substituents can modulate

these activities. The following table summarizes the documented biological activities of various

naphthyridine scaffolds, suggesting potential areas for investigation for the title compound.
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Biological Activity
Naphthyridine
Isomer(s)

Description
Key Findings from
Literature

Anticancer
1,8-Naphthyridine,

1,7-Naphthyridine

Derivatives have

shown cytotoxicity

against various cancer

cell lines.[6][7]

Some 1,8-

naphthyridine

derivatives act as

topoisomerase II

inhibitors.

Bisleuconothine A, a

1,7-naphthyridine

alkaloid, inhibits the

Wnt signaling

pathway.[6]

Antimicrobial
1,8-Naphthyridine,

1,5-Naphthyridine

Nalidixic acid, a 1,8-

naphthyridine, was a

foundational antibiotic.

[8]

The 1,8-naphthyridine

core is a key

component of many

quinolone and

fluoroquinolone

antibiotics.[8]

Anti-inflammatory 1,8-Naphthyridine

Certain derivatives

have demonstrated

anti-inflammatory

properties.[8]

Inhibition of pro-

inflammatory cytokine

production has been

observed.

Antiviral 1,8-Naphthyridine

Some derivatives

have shown activity

against various

viruses, including HIV.

[8]

The mechanism often

involves the inhibition

of viral enzymes.

Neurodegenerative

Diseases
1,8-Naphthyridine

Derivatives have been

investigated for

potential therapeutic

use in conditions like

Alzheimer's disease.

[8]

The focus is often on

the modulation of

specific receptors or

enzymes in the central

nervous system.
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The diverse biological activities of the naphthyridine scaffold are a testament to its versatility as

a pharmacophore.

Naphthyridine Core

Anticancer

e.g., Topoisomerase Inhibition

Antimicrobial

e.g., DNA Gyrase Inhibition

Anti-inflammatory

e.g., Cytokine Modulation

Antiviral

e.g., Enzyme Inhibition

CNS Activity

e.g., Receptor Antagonism

Click to download full resolution via product page

Overview of the diverse biological activities of naphthyridines.

Conclusion
8-Bromo-1,7-naphthyridin-6-amine represents a promising, yet underexplored, scaffold for

drug discovery and development. While direct experimental data is limited, this guide provides

a foundational understanding of its properties, a plausible synthetic approach, and a projection

of its potential biological activities based on the well-established pharmacology of the broader

naphthyridine class. Further research into the synthesis and biological evaluation of this

compound and its derivatives is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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